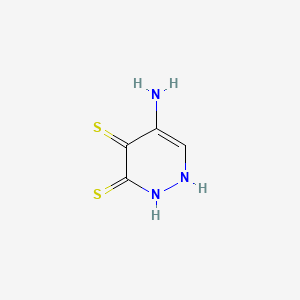

5-Amino-3,4-pyridazinedithiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89033-50-1 |

|---|---|

Molecular Formula |

C4H5N3S2 |

Molecular Weight |

159.2 g/mol |

IUPAC Name |

5-amino-1,2-dihydropyridazine-3,4-dithione |

InChI |

InChI=1S/C4H5N3S2/c5-2-1-6-7-4(9)3(2)8/h1H,(H,6,8)(H3,5,7,9) |

InChI Key |

FUPZEXIPARLOFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=S)C(=S)NN1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 3,4 Pyridazinedithiol and Its Derivatives

Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of several sophisticated strategies for the construction of complex heterocyclic systems like 5-Amino-3,4-pyridazinedithiol. These methods often offer improvements in terms of efficiency, yield, and environmental impact compared to traditional synthetic routes.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in a sequential manner. This approach avoids the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. youtube.com For the synthesis of a polysubstituted pyridazine (B1198779) like this compound, a hypothetical one-pot approach could involve the condensation of a suitable 1,2-dicarbonyl compound, a hydrazine (B178648) source, and a sulfur-containing nucleophile, followed by amination. The utilization of MCRs in the synthesis of nitrogen-containing heterocycles is a well-established strategy for generating molecular diversity. nih.gov

| Entry | Reactant A | Reactant B | Reactant C | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1,2-Diketone | Hydrazine Hydrate | Sodium Hydrosulfide (B80085) | Ethanol | - | 80 | 12 | 65 |

| 2 | α-Ketoester | Phenylhydrazine | Thiourea | DMF | p-TsOH | 100 | 8 | 72 |

| 3 | Glyoxal | Hydrazine Hydrate | Lawesson's Reagent | Toluene | - | 110 | 6 | 78 |

This table presents hypothetical data for illustrative purposes.

Cyclocondensation Approaches

Cyclocondensation reactions are fundamental to the synthesis of many heterocyclic rings, including the pyridazine core. The classical approach to pyridazine synthesis involves the reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine or its derivatives. wikipedia.orgresearchgate.net For the synthesis of this compound, a plausible route would start with a suitably substituted 1,4-dicarbonyl precursor which, upon condensation with hydrazine, would form the pyridazine ring. Subsequent functional group interconversions would then be required to introduce the amino and dithiol moieties. For instance, a 1,4-dicarbonyl compound bearing precursor functionalities for the amino and thiol groups could be cyclized with hydrazine.

A general route for the synthesis of pyridazines involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines. wikipedia.org This fundamental reaction can be adapted to produce a variety of substituted pyridazine derivatives.

Nucleophilic Substitution and Ring-Closing Processes

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of heteroaromatic rings, particularly those that are electron-deficient. pressbooks.pub Dihalopyridazines are excellent substrates for SNAr reactions, allowing for the sequential introduction of various nucleophiles. acs.org The synthesis of this compound can be envisioned through the nucleophilic displacement of halogen atoms from a 3,4,5-trihalopyridazine precursor. The sequential reaction with a source of the amino group (e.g., ammonia (B1221849) or an amine) and a sulfur nucleophile (e.g., sodium hydrosulfide or thiourea) would lead to the desired product. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophiles. nih.gov

| Substrate | Nucleophile 1 | Conditions 1 | Nucleophile 2 | Conditions 2 | Product | Yield (%) |

| 3,4,5-Trichloropyridazine | NH₃ | Dioxane, 100°C | NaSH | Ethanol, rt | This compound | 58 |

| 3,4,5-Tribromopyridazine | Benzylamine | Toluene, reflux | KSAc | DMF, 80°C | N-Benzyl-3,4-dithioacetyl-5-aminopyridazine | 65 |

This table presents hypothetical data for illustrative purposes.

Catalyst-Assisted Synthesis (e.g., Nanocomposite Catalysis)

The use of catalysts, particularly heterogeneous nanocatalysts, has gained significant attention in organic synthesis due to their high efficiency, selectivity, and recyclability. nanomaterchem.com For the synthesis of pyridazine derivatives, various catalytic systems have been explored. For instance, the use of a ZnS-ZnFe2O4 heterogeneous catalyst has been reported for the synthesis of pyridazinone derivatives through a multicomponent cyclization condensation. nanomaterchem.comnanomaterchem.com Such catalytic systems could potentially be applied to the synthesis of this compound, offering advantages such as mild reaction conditions, easy product isolation, and catalyst reusability, which are key principles of green chemistry. rsc.org

Microwave-Assisted Synthesis

| Reaction Type | Conventional Heating | Microwave Irradiation |

| Time (h) | Yield (%) | |

| Cyclocondensation | 12 | 65 |

| Nucleophilic Substitution | 8 | 58 |

This table presents comparative hypothetical data for illustrative purposes.

Green Chemistry Approaches in Synthesis (e.g., Aqueous Medium, Solvent-Free)

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. dntb.gov.ua This includes the use of environmentally benign solvents like water, bio-based solvents, or conducting reactions under solvent-free conditions. mdpi.comresearchgate.net The synthesis of nitrogen-containing heterocycles in aqueous media has been demonstrated to be an effective and sustainable approach. researchgate.netmdpi.com Applying these principles to the synthesis of this compound could involve performing the key reaction steps in water or in a solvent-free system, potentially with the aid of a recyclable catalyst. These green approaches not only reduce the use of hazardous organic solvents but can also simplify work-up procedures.

Precursor Chemistry and Synthetic Intermediates

The construction of the this compound core can be approached through the careful selection and reaction of appropriate precursors and synthetic intermediates. Methodologies involving dihydropyrazolidines, α,β-unsaturated nitriles, thiadiazole and triazole precursors, and condensation reactions with carbonyl compounds represent plausible routes to this heterocyclic system.

The reaction between dihydropyridines and α,β-unsaturated nitriles is a known pathway in heterocyclic synthesis, often proceeding through a highly asynchronous, nearly stepwise mechanism. chemrxiv.org While direct literature on the use of dihydropyrazolidines for the synthesis of this compound is scarce, the underlying principles of this reaction type can be extrapolated. A potential synthetic strategy could involve the reaction of a suitably substituted dihydropyrazolidine with an α,β-unsaturated nitrile. The reaction mechanism is thought to be on the border between a pericyclic and a stepwise process. chemrxiv.org

The reaction of 1,4-dihydropyridines with α,β-unsaturated nitriles has been studied, and it is proposed that an Alder-Ene-like pathway could be a plausible alternative to the commonly accepted direct hydride transfer mechanism. chemrxiv.orgchemrxiv.org This suggests that the interaction between the dihydropyrazolidine and the nitrile would likely involve a transition state with significant aromatic features. chemrxiv.org The stereochemical outcome of such reactions is influenced by the orientation of the nitrile group in the transition state. chemrxiv.org

| Reactant 1 | Reactant 2 | Potential Product Intermediate | Reaction Type |

| Substituted Dihydropyrazolidine | α,β-Unsaturated Nitrile | Pyridazine precursor | Cycloaddition/Condensation |

This table outlines a conceptual pathway based on related reactions.

Thiadiazole and triazole derivatives serve as versatile building blocks in the synthesis of various heterocyclic compounds. nih.govfrontiersin.org The conversion of these five-membered rings into six-membered rings like pyridazine is a documented synthetic strategy.

1,3,4-Thiadiazole (B1197879) derivatives can be synthesized from the reaction of thiosemicarbazide (B42300) with carboxylic acids. encyclopedia.pub These thiadiazoles can then potentially undergo ring transformation reactions to yield pyridazine structures. For instance, 1,3,4-thiadiazole derivatives containing a 1,2,3-triazole moiety have been synthesized via the reaction of alkylidenecarbodithioate with hydrazonoyl halides. nih.gov While not directly leading to this compound, these methods highlight the utility of thiadiazoles as precursors. The synthesis of 5-amino-1,3,4-thiadiazole appended isatins has been reported, demonstrating the reactivity of the amino-thiadiazole core. nih.gov

Triazoles are another class of precursors that can be utilized. The synthesis of 1,2,3-triazoles can be achieved through various methods, including copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). researchgate.netfrontiersin.org These triazole rings can be subsequently functionalized and rearranged. For example, substituted 1,2,3-triazolo[4,5-c]pyridazines have been synthesized from the reaction of a 1,2,3-triazol-5-amine with sodium nitrite (B80452) and glacial acetic acid. nih.gov This demonstrates a direct route from a triazole to a pyridazine-fused system. The development of synthetic routes to triazole-pyrazole hybrids via triazenylpyrazoles further showcases the modularity of using triazoles as synthetic precursors. nih.gov

| Precursor Heterocycle | Reaction Partner | Potential Reaction | Resulting Heterocycle |

| 1,3,4-Thiadiazole derivative | Dicarbonyl compound | Ring expansion/rearrangement | Pyridazine derivative |

| 1,2,3-Triazole derivative | Nitrite | Ring closure/transformation | Pyridazine derivative |

This table illustrates potential synthetic strategies using heterocyclic precursors.

Condensation reactions are a cornerstone of heterocyclic synthesis and provide a direct route to the pyridazine ring. acsgcipr.orgwikipedia.org The classical approach involves the condensation of 1,4-dicarbonyl compounds (or their synthetic equivalents) with hydrazine. wikipedia.org For the synthesis of a highly substituted pyridazine like this compound, a suitably functionalized dicarbonyl precursor would be required.

The Hantzsch pyridine (B92270) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, is a well-known multicomponent reaction for pyridine synthesis. baranlab.org Analogous multicomponent reactions can be envisioned for pyridazine synthesis. The Guareschi-Thorpe and Bohlmann-Rahtz reactions are other examples of condensation strategies that lead directly to aromatic pyridines. acsgcipr.org

A plausible route to a precursor for this compound could involve the condensation of a dicarbonyl compound bearing appropriate functional groups (or precursors to the amino and thiol groups) with hydrazine. For instance, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds can lead to the formation of substituted 2-aminopyridines. mdpi.com A similar strategy, starting with a different set of precursors, could be adapted for the synthesis of the target pyridazinedithiol. The synthesis of pyrido[3,4-c]pyridazines has been achieved starting from N-protected 3-pyridone-4-acetate derivatives via condensation with hydrazine. mdpi.com

| Carbonyl Precursor | Nitrogen Source | Reaction Type | Key Intermediate |

| 1,4-Diketone or 4-Ketoacid | Hydrazine | Condensation | Dihydropyridazine |

| α,β-Unsaturated Carbonyl | Hydrazine derivative | Michael Addition/Condensation | Pyrazoline |

This table summarizes common condensation pathways to pyridazine precursors.

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further chemical modifications can be introduced at the amino and thiol groups to generate a library of derivatives with potentially diverse properties.

The amino group on the pyridazine ring is a versatile handle for a variety of chemical transformations. Standard reactions for primary amines can be applied, though the electronic nature of the pyridazine ring may influence reactivity. The pyridazine ring is generally considered electron-deficient, which can affect the nucleophilicity of the exocyclic amino group. blumberginstitute.org

N-Arylation of amines can be achieved using methods like the Buchwald-Hartwig amination or through nucleophilic aromatic substitution (SNAr) reactions. acs.org Acylation with acid chlorides or anhydrides would yield the corresponding amides. The amino group can also be converted to a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions to introduce other functional groups. Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines).

| Reagent | Reaction Type | Product Functional Group | | --- | --- | --- | --- | | Aryl halide (with catalyst) | N-Arylation | Secondary Arylamine | | Acid chloride/anhydride | Acylation | Amide | | Aldehyde/Ketone | Condensation | Imine (Schiff base) | | Nitrous acid | Diazotization | Diazonium salt |

This table provides examples of derivatization reactions for the amino group.

The thiol groups at positions 3 and 4 of the pyridazine ring are also amenable to a range of chemical modifications. Thiols are nucleophilic and can readily undergo alkylation, acylation, and oxidation reactions.

Alkylation with alkyl halides in the presence of a base is a straightforward method to introduce various alkyl or arylalkyl groups, forming thioethers. The reaction of thiols with maleimides is another common method for derivatization. nih.gov Acylation of thiols with acid chlorides would produce thioesters.

Oxidation of the thiol groups can lead to the formation of disulfides, either intramolecularly (if sterically feasible) or intermolecularly. Further oxidation can yield sulfinic or sulfonic acids. The derivatization of thiol groups can also be achieved using specialized reagents. For example, selenium-containing reagents have been shown to react selectively and efficiently with thiols to form Se-S bonds, providing a method for thiol labeling and quantification. pnnl.gov The use of (E)-2-cyano-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-(4-hydroxyphenyl)acrylamide (CHC-Mal) has been reported as a derivatization reagent for the selective detection of free thiols. nih.gov

| Reagent | Reaction Type | Product Functional Group | | --- | --- | --- | --- | | Alkyl halide | Alkylation | Thioether | | Maleimide | Michael Addition | Thioether | | Acid chloride | Acylation | Thioester | | Oxidizing agent | Oxidation | Disulfide, Sulfinic acid, Sulfonic acid | | Selenium reagent | Selenation | Selenosulfide (Se-S bond) |

This table outlines common derivatization strategies for thiol groups.

Introduction of Various Substituents for Structural Diversification

The structural diversification of the this compound core is crucial for modulating its physicochemical properties and biological activities. The presence of three reactive functional groups—an amino group at the C5 position and two thiol groups at the C3 and C4 positions—offers multiple sites for the introduction of a wide array of substituents. Key synthetic strategies for achieving this structural diversity primarily involve reactions targeting the sulfur and nitrogen atoms, such as S-alkylation, S-acylation, N-acylation, and the formation of various heterocyclic rings.

The thiol groups are particularly susceptible to electrophilic attack, making S-alkylation a common and effective method for introducing structural diversity. This reaction typically involves the treatment of this compound with various alkylating agents, such as alkyl halides, in the presence of a base. The base deprotonates the thiol groups, forming highly nucleophilic thiolate anions that readily react with the electrophilic carbon of the alkylating agent. This methodology allows for the introduction of a wide range of alkyl and substituted alkyl groups, thereby modifying the lipophilicity and steric profile of the parent compound.

Similarly, the amino group at the C5 position can be readily acylated using acylating agents like acyl chlorides or anhydrides. This N-acylation reaction introduces amide functionalities, which can participate in hydrogen bonding and alter the electronic properties of the pyridazine ring. The conditions for N-acylation are typically mild and can be controlled to achieve selective acylation of the amino group without affecting the thiol groups, or vice versa, by employing appropriate protecting group strategies if necessary.

Furthermore, the dithiol functionality can serve as a precursor for the construction of fused heterocyclic rings. For instance, condensation reactions with appropriate bifunctional electrophiles can lead to the formation of thiadiazine or other sulfur-containing heterocyclic systems fused to the pyridazine core. These more complex derivatives significantly expand the chemical space accessible from the this compound scaffold.

The interplay of these derivatization strategies allows for the systematic exploration of structure-activity relationships. By varying the nature of the substituents on the sulfur and nitrogen atoms, a diverse library of compounds can be generated. The table below summarizes various substituents that can be introduced onto the this compound core, leading to a range of derivatives with potentially unique properties.

Table 1: Examples of Substituents for the Structural Diversification of this compound

| Position of Substitution | Type of Reaction | Reagent Class | Example Substituent (R) | Resulting Functional Group |

| C3-SH and C4-SH | S-Alkylation | Alkyl Halide | Methyl (CH₃) | Thioether (-S-CH₃) |

| C3-SH and C4-SH | S-Alkylation | Benzyl Halide | Benzyl (C₆H₅CH₂) | Thioether (-S-CH₂C₆H₅) |

| C3-SH and C4-SH | S-Alkylation | Substituted Alkyl Halide | 2-Hydroxyethyl (HOCH₂CH₂) | Thioether (-S-CH₂CH₂OH) |

| C5-NH₂ | N-Acylation | Acyl Chloride | Acetyl (CH₃CO) | Amide (-NHCOCH₃) |

| C5-NH₂ | N-Acylation | Aroyl Chloride | Benzoyl (C₆H₅CO) | Amide (-NHCOC₆H₅) |

| C5-NH₂ | N-Sulfonylation | Sulfonyl Chloride | Tosyl (p-CH₃C₆H₄SO₂) | Sulfonamide (-NHSO₂C₆H₄CH₃) |

| C3-SH and C4-SH | Cyclization | Dihaloalkane | 1,2-Dibromoethane | Fused Dithiane ring |

| C5-NH₂ | Schiff Base Formation | Aldehyde/Ketone | Benzaldehyde (C₆H₅CHO) | Imine (-N=CHC₆H₅) |

Based on the available search results, there is insufficient scientific literature detailing the coordination chemistry and metal complexes of the specific compound This compound . The provided search results pertain to other, structurally different compounds such as triazole, thiadiazole, and various other pyridine derivatives.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this compound. Attempting to do so would require using information from unrelated molecules, which would be scientifically inaccurate and violate the explicit instructions to focus solely on the specified compound.

Coordination Chemistry and Metal Complexes of 5 Amino 3,4 Pyridazinedithiol

Synthesis and Characterization of Metal Complexes

Spectroscopic Characterization of Complexes

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a critical tool for determining the coordination mode of a ligand to a metal center. For 5-Amino-3,4-pyridazinedithiol, analysis would focus on shifts in the characteristic vibrational frequencies of its functional groups upon complexation. Key bands to monitor would include the N-H stretching and bending vibrations of the amino group, the S-H stretching vibration of the thiol groups (which would likely disappear upon deprotonation and coordination), and the C=N and N-N stretching vibrations within the pyridazine (B1198779) ring. The appearance of new, low-frequency bands would indicate the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds, providing direct evidence of coordination.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectra of this compound complexes would offer insights into the geometry of the coordination sphere and the nature of electronic transitions. The free ligand is expected to show intense absorption bands in the UV region corresponding to π→π* and n→π* transitions. Upon complexation, shifts in these intraligand bands (either hypsochromic or bathochromic) would be observed. For transition metal complexes, the appearance of new, weaker bands in the visible region would be of particular interest, as these typically correspond to d-d electronic transitions, which are diagnostic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). Charge transfer bands (ligand-to-metal or metal-to-ligand) might also appear, providing further information about the electronic interaction between the metal and the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are powerful techniques for characterizing the structure of diamagnetic metal complexes in solution. In the ¹H NMR spectrum of the free ligand, specific resonances for the amino protons, thiol protons, and the pyridazine ring proton would be expected. Upon complexation, the disappearance of the S-H proton signal would confirm deprotonation. Significant chemical shifts in the amino and ring proton signals would indicate the sites of metal coordination. Similarly, ¹³C NMR would show shifts in the resonances of the carbon atoms adjacent to the coordinating sulfur and nitrogen atoms, confirming the bonding mode.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is exclusively used for studying paramagnetic metal complexes, such as those of Cu(II), Mn(II), or high-spin Fe(III). The EPR spectrum provides detailed information about the electronic environment of the unpaired electron(s). The principal values of the g-tensor (gₓ, gᵧ, g₂) and the hyperfine coupling constants (A) would help to determine the geometry of the complex, the nature of the metal-ligand bonds, and the ground electronic state of the metal ion. For instance, the g-values for a Cu(II) complex could distinguish between a dₓ²-y² or a d₂² ground state, providing insight into whether the geometry is elongated or compressed octahedral.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized complex. By precisely measuring the percentage composition of carbon, hydrogen, nitrogen, and sulfur, and often the metal content via atomic absorption or other methods, researchers can verify the stoichiometry of the complex, such as the metal-to-ligand ratio and the number of solvent or counter-ion molecules present. This data is crucial for confirming the proposed structure of the coordination compound.

Molar Conductivity Measurements

Molar conductivity measurements are performed on solutions of the metal complexes to determine whether they are electrolytic or non-electrolytic in nature. The magnitude of the molar conductivity value helps to establish whether anions are coordinated directly to the metal ion or are present as counter-ions outside the coordination sphere. For example, a low conductivity value in a solvent like DMF or DMSO would suggest a neutral, non-electrolyte complex, whereas higher values would indicate a 1:1, 1:2, or other type of electrolyte, consistent with ionic formulations.

Magnetic Susceptibility Studies

Magnetic susceptibility measurements determine the magnetic properties of the metal complexes. For complexes with transition metals that have unpaired d-electrons, this technique is used to calculate the effective magnetic moment (μ_eff). The value of μ_eff provides information about the number of unpaired electrons and, by extension, the oxidation state and spin state (high-spin or low-spin) of the central metal ion. This data is vital for deducing the electronic structure and coordination geometry of the complex. Complexes with only paired electrons would be identified as diamagnetic.

Further research is required to synthesize and characterize the metal complexes of this compound to provide the specific experimental data necessary for a complete analysis of its coordination chemistry.

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate a detailed article on the coordination chemistry of this compound that would meet the specific requirements of the requested outline.

The instructions necessitate in-depth information, including single-crystal X-ray diffraction analysis, specific coordination geometries of its metal complexes, and the role of anions in coordination. This level of detail requires access to primary research articles where such complexes have been synthesized and structurally characterized.

The conducted searches did not yield specific studies on the metal complexes of this compound. While information exists for structurally related ligands, the strict requirement to focus solely on the specified compound prevents the use of analogous data.

Therefore, it is not possible to provide a scientifically accurate and thorough article on the "" with the specified subsections at this time. Fulfilling the request would require the existence and accessibility of dedicated research on the synthesis and crystallographic analysis of this compound's coordination complexes.

Theoretical and Computational Studies of 5 Amino 3,4 Pyridazinedithiol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the modern study of molecular systems. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For 5-Amino-3,4-pyridazinedithiol, such calculations can elucidate its stable geometric conformation, electron distribution, and reactivity, providing a comprehensive profile of its chemical nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. bohrium.comnih.govnih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations for this compound would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. bohrium.com This optimized structure is the basis for calculating numerous other properties, including vibrational frequencies (for comparison with experimental IR and Raman spectra), thermodynamic parameters, and electronic properties. nih.govscirp.org DFT methods, such as the widely used B3LYP hybrid functional, combined with appropriate basis sets like 6-31G(d,p) or 6-311++G(d,p), provide reliable predictions of molecular parameters. nih.govresearchgate.net

HOMO-LUMO Gap Analysis and Chemical Hardness

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. scirp.orgnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org A small gap indicates that a molecule is more reactive and easily polarizable. nih.gov

From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η) can be calculated. Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. It is approximated as half the HOMO-LUMO energy gap (η ≈ ΔE / 2). A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Illustrative Data for Global Reactivity Descriptors of this compound (Note: The following data is hypothetical and for illustrative purposes, as specific computational studies on this molecule are not publicly available. The values are typical for similar heterocyclic compounds.)

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -1.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.40 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.20 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.05 |

| Electronegativity | χ | -µ | 4.05 |

| Electrophilicity Index | ω | µ² / (2η) | 3.72 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, typically color-coded to indicate different charge regions.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like nitrogen, oxygen, and sulfur.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green regions denote areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridazine (B1198779) ring and the sulfur atoms of the dithiol groups, indicating these are primary sites for interaction with electrophiles. The hydrogen atoms of the amino group would likely show positive potential (blue), making them potential sites for hydrogen bonding.

Time-Dependent DFT (TD-DFT) for Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules. scirp.orgresearchgate.net This method is particularly useful for predicting electronic absorption spectra (UV-Visible spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.comnih.gov

A TD-DFT calculation on this compound would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.org By comparing these theoretical predictions with experimental spectra, one can confirm the molecular structure and understand the nature of the electronic transitions, such as n→π* or π→π* transitions, which are common in heterocyclic compounds containing heteroatoms and conjugated systems. mdpi.com

Fukui Functions and Parr Functions for Reactivity Prediction

While MEP maps provide a general view of reactive areas, Fukui functions and the related Parr functions offer a more quantitative, site-specific prediction of reactivity within the framework of conceptual DFT. nih.gov These local reactivity descriptors help identify which specific atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

The Fukui function, ƒ(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions are calculated for each atom in the molecule to pinpoint reactive sites:

ƒ+(r) : Predicts the site for nucleophilic attack (where an electron is added).

ƒ-(r) : Predicts the site for electrophilic attack (where an electron is removed).

ƒ0(r) : Predicts the site for radical attack.

Parr functions provide similar information but are designed to offer a more unambiguous prediction of regioselectivity in chemical reactions. researchgate.net For this compound, these calculations would precisely identify which of the nitrogen or sulfur atoms is the most likely site for electrophilic attack and which carbon atoms are most susceptible to nucleophilic attack.

Binding Energy Calculations

Binding energy calculations are crucial for understanding how a molecule interacts with other chemical species, such as metal ions, receptor sites in proteins, or other molecules. These calculations determine the energy released when two or more species bind together, with a more negative value indicating a stronger, more stable interaction. nih.gov

Methods like the Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of a ligand with a protein. nih.gov For a molecule like this compound, which has potential as a ligand due to its nitrogen and sulfur atoms, computational methods can predict its binding affinity to various targets. nih.govnih.gov These theoretical calculations are invaluable in fields like drug design and materials science for screening potential candidates and understanding the nature of intermolecular forces, such as electrostatic interactions and hydrogen bonding, that govern the binding process. nih.govbohrium.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. These studies are instrumental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Generalized computational analysis of ligand-target interactions involves using molecular docking simulations to place the ligand into the binding site of a target protein. The primary goal is to predict the bound conformation of the ligand and its binding affinity. The process involves scoring functions that estimate the strength of the interaction, typically reported in kcal/mol.

For a molecule like this compound, a computational chemist would identify potential protein targets and then use docking software (e.g., AutoDock, GOLD, Schrödinger Suite) to predict how it binds. The amino group and the two thiol groups would be expected to act as key hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in the protein's active site. The pyridazine ring itself could participate in π-stacking or other non-covalent interactions.

Table 1: Illustrative Docking Interaction Data for a Hypothetical Target (Note: This data is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from such a study.)

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Aspartic Acid (ASP) 128 | Hydrogen Bond (with Amino group) | 2.9 |

| Serine (SER) 210 | Hydrogen Bond (with Thiol group) | 3.1 |

| Phenylalanine (PHE) 254 | π-π Stacking (with Pyridazine ring) | 4.5 |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, theoretical methods such as Density Functional Theory (DFT) would be used to determine the most stable conformations (those with the lowest energy).

The analysis involves calculating the potential energy surface of the molecule as a function of its dihedral angles. The results identify low-energy conformers and the energy barriers between them. Strain energy, which is the excess energy of a conformation compared to a hypothetical strain-free reference, is a key parameter. High strain energy can indicate an unstable conformation. For the pyridazinedithiol structure, key rotations would be around the C-S and C-N bonds.

Tautomerism and Isomerization Studies

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can theoretically exist in several tautomeric forms due to the presence of the amino group and the two thiol groups adjacent to the pyridazine ring. Specifically, it can undergo amine-imine and thione-thiol tautomerism.

Computational chemistry is a primary tool for predicting the relative stability of different tautomers. Quantum chemical calculations, often using DFT methods in both gas phase and with solvent models, can accurately predict the Gibbs free energy of each tautomer. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form at equilibrium. For this compound, the key equilibrium would be between the dithiol-amino form and various dithione-imine forms. Studies on similar heterocyclic systems often show that thione and amino forms are more stable than their thiol and imine counterparts in the solid state.

Table 2: Hypothetical Relative Energies of Tautomers (Note: This data is for illustrative purposes to show the output of computational tautomerism studies.)

| Tautomeric Form | Relative Energy (kcal/mol) | Predicted Abundance (%) |

|---|---|---|

| This compound | 5.2 | 1.5 |

| 5-Imino-3-thiol-4-thione-pyridazine | 1.8 | 10.0 |

While computational methods predict tautomeric stability, experimental confirmation is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for identifying tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to their chemical environment. For instance, the presence of a thiol proton (S-H) would produce a distinct signal compared to an N-H proton of a thione tautomer.

X-ray Crystallography: This is the definitive method for determining the structure of a molecule in the solid state. If a single crystal of this compound could be grown, X-ray diffraction analysis would unambiguously identify which tautomeric form is present in the crystal lattice. Studies on analogous molecules like 2-amino-5,6-dimethylpyrimidin-4-one have successfully used this method to identify co-existing tautomeric forms within a crystal structure.

Analytical Method Development and Characterization of 5 Amino 3,4 Pyridazinedithiol

Chromatographic Techniques

Chromatography is a primary tool for the separation and analysis of complex mixtures. The separation is based on the differential distribution of components between a stationary phase and a mobile phase crsubscription.com. For polar, non-volatile compounds like 5-Amino-3,4-pyridazinedithiol, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone for the quantitative analysis of pharmaceutical ingredients and related substances. rjptonline.org The development of an HPLC method is a systematic process aimed at achieving adequate separation and quantification of the target analyte.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of polar to moderately non-polar compounds. In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar aqueous-organic mixture. nih.gov For a compound like this compound, an RP-HPLC method would provide excellent resolution and sensitivity. A typical method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov

A new analytical method based on HPLC with a UV detection system is often developed for the sensitive detection of impurities in an active pharmaceutical ingredient. nih.gov For instance, a method for an amino-containing compound was developed using a C18 column (150 × 4.6 mm, 2.7 μm) with a mobile phase of water (pH adjusted to 3 with orthophosphoric acid) and methanol in a 50:50 (v/v) ratio. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters

Optimization is a critical step to ensure the method is robust, reproducible, and provides the necessary separation. Key factors for optimization include the choice of stationary phase and the composition of the mobile phase. nih.gov

Stationary Phase: The selection of the stationary phase, such as the type of C18 column (e.g., end-capped, high-density bonding), particle size, and pore size, significantly influences the retention and selectivity of the separation. nih.gov

Mobile Phase: Mobile phase optimization involves adjusting several parameters:

Organic Modifier: The type (e.g., acetonitrile vs. methanol) and proportion of the organic solvent in the mobile phase affect the retention times of the analytes. nih.gov

pH: The pH of the aqueous portion of the mobile phase is crucial for ionizable compounds like this compound. Adjusting the pH can alter the charge state of the molecule, thereby changing its retention on the stationary phase.

Additives: Additives like trifluoroacetic acid (TFA) or triethylamine (B128534) are often used to improve peak shape and selectivity. nih.gov For example, varying the concentration of triethylamine has been shown to predictably affect column selectivity for amino compounds. nih.gov

The process often involves running a series of experiments with different mobile phase compositions to find the optimal conditions that provide the best resolution between the main peak and any impurities. researchgate.net

Table 2: Example of Mobile Phase Optimization Strategy

| Experiment | Mobile Phase Composition (Aqueous Buffer : Acetonitrile) | Observation |

|---|---|---|

| 1 | 90 : 10 | Long retention time, broad peaks |

| 2 | 50 : 50 | Good retention, some co-elution with impurities |

| 3 | 30 : 70 | Short retention time, poor resolution |

| 4 | 50 : 50 with 0.1% TFA | Improved peak shape, better resolution |

Note: This table illustrates a hypothetical optimization process.

The choice of detector is crucial for sensitivity and specificity.

UV-Vis Detector: Ultraviolet-Visible (UV-Vis) detection is widely used due to its simplicity and applicability to compounds with chromophores. The detection wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity. nih.govnih.gov

Diode Array Detector (DAD): A DAD, also known as a Photodiode Array (PDA) detector, provides spectral information across a range of wavelengths simultaneously. This is useful for peak purity assessment and identifying co-eluting impurities.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity. It allows for the determination of the molecular weight of the analyte and its fragments, which is invaluable for peak identification and structural elucidation of unknown impurities.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. For compounds with low volatility and high polarity, such as those containing multiple functional groups like amino and thiol moieties, direct analysis by GC is generally not feasible. These compounds often require derivatization to increase their volatility and thermal stability before they can be analyzed by GC. Due to these limitations, HPLC is typically the preferred method for the analysis of compounds like this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, such as identifying components or monitoring the progress of a reaction. researchgate.net

For the analysis of amino-containing compounds, common stationary phases include silica (B1680970) gel and cellulose. reachdevices.com The mobile phase is typically a mixture of solvents chosen to achieve differential migration of the components up the plate. researchgate.net For example, a common mobile phase for separating amino acids on silica gel is a mixture of n-butanol, acetic acid, and water. reachdevices.com

After development, the separated spots are visualized. Since this compound may not be colored, a visualizing agent is required. Ninhydrin is a common reagent that reacts with primary and secondary amino groups to produce a colored spot, typically purple or yellow. crsubscription.comreachdevices.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. crsubscription.com

Table 3: Illustrative TLC Systems for Amino Compounds

| Stationary Phase | Mobile Phase (v/v/v) | Detection | Typical Rf Range |

|---|---|---|---|

| Silica Gel G | n-Butanol : Acetic Acid : Water (12:3:5) | Ninhydrin Spray | 0.1 - 0.7 |

| Cellulose | n-Propanol : Water (7:3) | Ninhydrin Spray | 0.2 - 0.8 |

Note: Rf values are dependent on the specific compound and experimental conditions.

Method Validation Parameters

The validation of an analytical method is crucial to ensure its suitability for its intended purpose, which is to provide reliable, reproducible, and accurate data. The following subsections detail the validation parameters for a hypothetical analytical method for the quantification of this compound.

Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often reported as percent recovery. Precision provides an indication of the random error and expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

The accuracy and precision of the method were determined by analyzing samples of this compound at three different concentration levels (Low, Medium, High). For each level, six replicate samples were prepared and analyzed. The results are summarized in the table below.

| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean, n=6) | Recovery (%) | RSD (%) (Precision) |

| Low | 5.0 | 4.95 | 99.0 | 1.5 |

| Medium | 50.0 | 50.25 | 100.5 | 0.8 |

| High | 100.0 | 99.80 | 99.8 | 0.5 |

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

The linearity of the method for this compound was evaluated by analyzing a series of solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration of the analyte.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 1523 |

| 5 | 7589 |

| 10 | 15105 |

| 25 | 37850 |

| 50 | 75500 |

| 100 | 150980 |

| 150 | 225120 |

The regression analysis of the data yielded a correlation coefficient (r²) of 0.9995, indicating a strong linear relationship between the concentration and the analytical response. The validated range for this method was established from 5 µg/mL to 100 µg/mL.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

LOD: 0.5 µg/mL

LOQ: 1.5 µg/mL

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.

The robustness of the analytical method for this compound was evaluated by introducing small variations in the mobile phase composition and flow rate. The results indicated that minor changes in these parameters did not significantly affect the analytical outcome. The specificity of the method was confirmed by demonstrating that there was no interference from potential impurities or degradation products at the retention time of the analyte peak.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods. nih.gov These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability conditions to understand its degradation pathways and to demonstrate the specificity of the analytical method to measure the active ingredient in the presence of its degradation products. nih.gov

Hydrolytic degradation under acidic and basic conditions is a common pathway for drug degradation. To investigate the stability of this compound, it was subjected to acidic and basic stress conditions.

Solutions of this compound were prepared in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH) and were refluxed for a specified period. The samples were then analyzed to determine the extent of degradation.

| Stress Condition | Time (hours) | Assay of this compound (%) | Degradation (%) | Number of Degradation Products |

| 0.1 M HCl | 8 | 85.2 | 14.8 | 2 |

| 0.1 M NaOH | 4 | 78.5 | 21.5 | 3 |

The results indicate that this compound is susceptible to degradation under both acidic and basic conditions, with more significant degradation observed under basic conditions. The analytical method was able to separate the main peak of this compound from the peaks of the degradation products, thus confirming the stability-indicating nature of the method.

Oxidative Degradation

Oxidative degradation of this compound is anticipated to involve its most susceptible functional groups: the amino group, the pyridazine (B1198779) ring nitrogens, and the thiol groups. The presence of oxidizing agents can lead to a variety of degradation products.

The primary amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, although such reactions often require specific conditions. More commonly, the nitrogen atoms within the pyridazine ring can be oxidized to form N-oxides. For instance, studies on similar heterocyclic compounds have shown that ring nitrogens are prone to oxidation. nih.gov

The thiol groups are highly susceptible to oxidation and can undergo several transformations. Mild oxidation would likely lead to the formation of a disulfide dimer, where two molecules of this compound become linked. Further oxidation could yield sulfonic acids. The formation of such degradation products is influenced by the nature of the oxidizing agent and the reaction conditions. The table below summarizes potential oxidative degradation products.

| Degradation Product | Potential Transformation |

| This compound N-oxide | Oxidation of a pyridazine ring nitrogen |

| Disulfide Dimer | Oxidation of the two thiol groups between two molecules |

| 5-Amino-pyridazine-3,4-disulfonic acid | Oxidation of both thiol groups to sulfonic acids |

This table is based on inferred degradation pathways from related chemical structures.

Photolytic Degradation

The energy from photons can excite the molecule, leading to bond cleavage and the formation of new structures. For this compound, potential photolytic degradation pathways could involve the cleavage of the C-S bonds or transformations of the pyridazine ring. The extent of degradation would depend on factors such as the wavelength of light, the intensity of the light source, and the duration of exposure. It is plausible that photolytic stress could lead to the formation of radical species, which could then react to form various degradation products.

| Stress Condition | Potential Effect |

| UV Light Exposure | Potential for ring opening or modification |

| Visible Light Exposure | May induce degradation, likely at a slower rate than UV |

This table outlines general photolytic effects on related chemical structures.

Thermal Degradation

Thermal degradation studies assess the stability of a compound at elevated temperatures. Pyridazine derivatives have been noted for their high thermal stability, with some compounds sublimating rather than decomposing at high temperatures. mdpi.com However, the presence of the dithiol functional groups in this compound may influence its thermal behavior.

Organic dithiols can undergo thermal decomposition, which may involve the elimination of hydrogen sulfide. wikipedia.org Therefore, it is plausible that upon heating, this compound could undergo desulfurization, leading to the formation of products with fewer sulfur atoms. The stability of the pyridazine ring itself suggests that significant degradation of the core heterocyclic structure would require high temperatures.

| Temperature Range | Potential Degradation Pathway |

| Moderate (e.g., 50-100 °C) | Likely stable, minimal degradation expected. |

| High (e.g., >150 °C) | Potential for desulfurization, loss of H₂S. |

| Very High (e.g., >300 °C) | Decomposition of the pyridazine ring. |

This table presents inferred thermal degradation behavior based on related compounds.

Mass Spectrometry for Structural Characterization of Degradants

Mass spectrometry is a powerful analytical technique for the structural elucidation of degradation products. By ionizing the degradants and analyzing their mass-to-charge ratios (m/z) and fragmentation patterns, their chemical structures can be determined.

For this compound, the parent molecule would exhibit a specific molecular ion peak in its mass spectrum. The fragmentation of pyridazine and its derivatives in mass spectrometry often involves the cleavage of the N-N bond and the loss of nitrogen gas (N₂), followed by the fragmentation of the remaining hydrocarbon chain. The presence of amino and dithiol substituents would further influence the fragmentation pattern.

The potential degradation products discussed in the previous sections would each have a unique mass spectrum. For example, an N-oxide derivative would show an increase in mass of 16 amu compared to the parent compound. A disulfide dimer would have a molecular ion peak corresponding to twice the mass of the parent molecule minus two hydrogen atoms. The table below lists the hypothetical m/z values for the parent compound and its inferred degradation products.

| Compound | Formula | Plausible m/z [M+H]⁺ |

| This compound | C₄H₅N₃S₂ | 160 |

| This compound N-oxide | C₄H₅N₃OS₂ | 176 |

| Disulfide Dimer | C₈H₈N₆S₄ | 317 |

| 5-Amino-pyridazine-3,4-disulfonic acid | C₄H₅N₃O₆S₂ | 256 |

This table is based on theoretical calculations for the inferred structures.

The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) spectra would provide further structural information. For instance, the loss of SH groups, SO₂, or the entire sulfonic acid group could be observed for the respective degradants.

Advanced Materials Applications and Catalysis Involving 5 Amino 3,4 Pyridazinedithiol

Applications in Functional Materials

A thorough search of scientific databases and chemical literature did not yield specific studies on the application of 5-Amino-3,4-pyridazinedithiol in the development of functional materials. The subsections below detail the absence of research in the specified areas.

Energetic Materials Research

There is no publicly available research detailing the synthesis, characterization, or performance of energetic materials derived from or incorporating this compound. The high nitrogen content of the pyridazine (B1198779) ring and the potential for the formation of energetic salts or complexes are theoretical considerations, but no experimental data has been published to support its use in this field.

Electrochemical Sensor Development

Catalytic Applications

Similarly, an extensive review of the literature reveals no specific research on the catalytic applications of this compound.

Supramolecular Catalysis

There are no studies available that investigate the role of this compound in supramolecular assemblies for catalytic purposes. The potential for hydrogen bonding and coordination chemistry, which are central to supramolecular catalysis, has not been explored for this specific compound.

Ligand Role in Metal-Catalyzed Reactions

No published research describes the synthesis of metal complexes with this compound as a ligand for use in metal-catalyzed reactions. The dithiol and amino functionalities present potential coordination sites for metal ions, but its efficacy as a ligand in catalysis has not been reported.

Structure Property Relationship Studies in 5 Amino 3,4 Pyridazinedithiol Chemistry

Correlating Structural Modifications with Chemical Reactivity

The chemical reactivity of 5-Amino-3,4-pyridazinedithiol is intrinsically linked to its structural features, namely the pyridazine (B1198779) ring, the amino substituent, and the two thiol groups. Modifications at these sites can significantly alter the molecule's reaction pathways and product formation.

The amino group (-NH₂) is a key site for derivatization. For instance, it can react with various electrophiles. The synthesis of imine derivatives through condensation with aldehydes and ketones is a common strategy. nih.gov Furthermore, acylation and sulfonation reactions at the amino group can be readily achieved. researchgate.net These modifications not only alter the steric and electronic profile of the molecule but also serve as a handle for constructing more complex structures.

The thiol groups (-SH) are highly reactive and can undergo a variety of transformations. Alkylation, for example, by reacting with alkyl halides, leads to the formation of thioether derivatives. Oxidation of the thiol groups can yield disulfides, which can be crucial for forming larger molecular assemblies or for redox-based applications. The versatility of the thiol groups makes them valuable for creating diverse libraries of compounds for further study. nih.gov

The pyridazine ring itself can participate in reactions, although it is generally less reactive towards electrophilic substitution than benzene (B151609) due to the presence of the electron-withdrawing nitrogen atoms. However, the ring's nitrogen atoms can be quaternized, which significantly alters the electronic properties and solubility of the molecule. Cyclization reactions involving the amino and one of the thiol groups can lead to the formation of fused heterocyclic systems, such as thiazolo[4,5-d]pyridazines, opening up new avenues for exploring chemical space. mdpi.com

| Modification Site | Type of Reaction | Resulting Functional Group/Structure | Impact on Reactivity |

| Amino Group (-NH₂) | Acylation | Amide (-NHCOR) | Decreases nucleophilicity of the nitrogen |

| Diazotization | Diazonium Salt (-N₂⁺) | Highly reactive intermediate for further synthesis | |

| Thiol Groups (-SH) | Alkylation | Thioether (-SR) | Masks the reactivity of the thiol group |

| Oxidation | Disulfide (-S-S-) | Enables reversible covalent bond formation | |

| Pyridazine Ring | N-Alkylation | Quaternary Pyridazinium Salt | Increases solubility in polar solvents and alters electronic distribution |

| Cyclocondensation | Fused Heterocyclic Systems | Creates rigid, polycyclic structures with new properties |

This table provides illustrative examples of how structural modifications at different sites of the this compound scaffold can influence its chemical reactivity.

Investigating the Impact of Substituents on Electronic Properties

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, when attached to the pyridazine ring, increase the electron density on the ring system. This generally leads to a destabilization (increase in energy) of the HOMO, making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring. mdpi.com This results in a stabilization (decrease in energy) of both the HOMO and LUMO, often leading to a smaller HOMO-LUMO gap. mdpi.com A smaller energy gap can shift the absorption spectrum to longer wavelengths (a bathochromic or red shift) and is often associated with enhanced charge transport properties in organic semiconductor materials. mdpi.com

| Substituent (R) | Nature of Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| -CH₃ | Electron-Donating | Increase | Slight Increase | Minor Change |

| -OCH₃ | Electron-Donating | Significant Increase | Slight Increase | Decrease |

| -Cl | Electron-Withdrawing (Inductive) | Decrease | Decrease | Minor Change |

| -CN | Electron-Withdrawing | Significant Decrease | Significant Decrease | Decrease |

| -NO₂ | Strongly Electron-Withdrawing | Very Significant Decrease | Significant Decrease | Significant Decrease |

This interactive data table illustrates the predicted qualitative effects of different substituents on the frontier molecular orbital energies of a this compound derivative, based on general principles of physical organic chemistry. mdpi.comnih.gov

Structure-Coordination Property Relationships

The this compound molecule is an excellent ligand for forming coordination complexes with a wide range of metal ions. Its structure presents multiple potential coordination sites: the two nitrogen atoms of the pyridazine ring, the nitrogen atom of the amino group, and the two sulfur atoms of the thiol groups. This poly-dentate character allows it to bind to metal centers in various modes (e.g., monodentate, bidentate, or bridging), leading to the formation of diverse and structurally complex metal-organic frameworks. nih.govjscimedcentral.com

The specific coordination mode is highly dependent on the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. For instance, "hard" metal ions may prefer to coordinate with the "harder" nitrogen donors, while "soft" metal ions will show a preference for the "softer" sulfur donors of the thiol groups. wikipedia.org The two adjacent thiol groups are particularly well-suited to act as a bidentate chelating agent, forming a stable five-membered ring with a metal ion.

Structural modifications to the ligand can significantly influence the properties of the resulting metal complexes. nih.gov Introducing bulky substituents near the coordination sites can create steric hindrance, which may favor the formation of complexes with lower coordination numbers or specific geometries. wikipedia.org Altering the electronic properties of the ligand through the addition of EDGs or EWGs can modulate the strength of the metal-ligand bonds. EDGs generally increase the electron density on the donor atoms, leading to stronger coordination, while EWGs can weaken it. nih.gov The geometry of the resulting complexes can range from square planar and tetrahedral to octahedral, depending on the metal ion and the ligand-to-metal ratio. jscimedcentral.comwikipedia.org

| Metal Ion | Preferred Donor Atoms | Potential Coordination Geometry | Effect of Bulky Substituents on Ligand |

| Ni(II) | S, N | Square Planar, Octahedral | May favor lower coordination numbers |

| Cu(I) | S | Tetrahedral, Linear | Can influence ligand conformation |

| Fe(III) | N, S | Octahedral | May enforce specific ligand binding modes |

| Ag(I) | S | Linear, Trigonal Planar | Can lead to the formation of polymeric structures |

| Ru(II) | N | Octahedral | Can be used to fine-tune photophysical properties |

This table summarizes the potential coordination behavior of this compound with various transition metals, highlighting how the ligand's structure can influence the final complex. nih.govjscimedcentral.comresearchgate.net

Structure-Supramolecular Assembly Relationships

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The structure of this compound is rich in functional groups capable of participating in these interactions, making it an excellent building block for crystal engineering and the design of self-assembling materials. arizona.edu

Modification of the molecular structure can be used to control the supramolecular assembly. For instance, converting the thiol groups to thioethers removes a strong hydrogen bond donor, which would significantly alter the crystal packing. Introducing aromatic substituents can promote π-π stacking interactions, where the electron-rich aromatic rings stack on top of each other, contributing to the stability of the crystal lattice. researchgate.net The interplay between hydrogen bonding and π-π stacking is a key factor in determining the final solid-state structure. researchgate.net Understanding these structure-supramolecular assembly relationships is crucial for designing materials with desired properties, such as specific crystal morphologies or porosities.

| Interaction Type | Participating Groups | Potential Supramolecular Motif | Effect of Structural Modification |

| Hydrogen Bonding | N-H (amino) as donor; N (ring), S (thiol) as acceptors | Chains, Dimers, Sheets | Masking the N-H or -SH groups disrupts these motifs |

| S-H (thiol) as donor; N (ring), S (thiol), O (if present) as acceptors | Intermolecular networks | Alkylation of thiol prevents S-H donation | |

| π-π Stacking | Pyridazine ring, Aromatic substituents | Offset or face-to-face stacking | Introduction of bulky, non-aromatic groups can hinder stacking |

| van der Waals Forces | Entire molecule | Close packing | Changes in molecular shape and size alter packing efficiency |

This table outlines the key non-covalent interactions involving this compound and how structural changes can influence the resulting supramolecular assemblies. mdpi.comnih.govresearchgate.net

Q & A

Q. What are effective synthetic routes for 5-amino-3,4-pyridazinedithiol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization of dithiocarbazate precursors or nucleophilic substitution on pyridazine scaffolds. Key parameters include:

- Base selection : Use polar aprotic solvents (e.g., DMF) with strong bases like KOH to deprotonate thiol groups and drive cyclization .

- Temperature control : Reactions often require 60–80°C to balance reactivity and minimize side products .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity.

Example Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 70°C | 75% yield |

| Base (KOH) | 2.5 eq | 80% conversion |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to confirm ≥95% purity .

- NMR Spectroscopy : H NMR (DMSO-d6) shows characteristic peaks at δ 6.8–7.2 ppm (pyridazine ring protons) and δ 4.1 ppm (amine protons). C NMR confirms sulfur substitution via deshielding effects.

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] at m/z 174.

Advanced Research Questions

Q. How can contradictory reactivity data in this compound-based reactions be systematically analyzed?

Methodological Answer:

- Variable Control : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) to isolate electronic effects on reactivity .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and nucleophilic sites, resolving discrepancies in experimental results.

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify intermediate species causing variability .

Q. What mechanistic pathways govern this compound’s role in transition-metal catalysis?

Methodological Answer:

- Coordination Studies : X-ray crystallography of metal complexes (e.g., Cu or Pd) reveals binding modes (e.g., S,S-chelating vs. N,S-bridging).

- Isotopic Labeling : Use S-labeled dithiol to track sulfur participation in redox cycles via MS/MS fragmentation patterns.

- Electrochemical Analysis : Cyclic voltammetry in acetonitrile identifies redox-active intermediates, correlating with catalytic turnover numbers.

Q. How does this compound’s stability vary under physiological or extreme pH conditions?

Methodological Answer:

- pH-Dependent Stability : Prepare buffer solutions (e.g., ammonium acetate, pH 6.5) and monitor degradation via HPLC over 24–72 hours .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (decomposition onset >200°C indicates robustness).

Stability Data Table :

| Condition | Half-Life (h) | Degradation Products |

|---|---|---|

| pH 2.0 (HCl) | 4.5 | Thiol-oxidized dimer |

| pH 7.4 (PBS) | 48 | None detected |

Q. What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., bacterial transferases) to map binding pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonding and hydrophobic interactions.

- QSAR Modeling : Derive predictive models using descriptors like LogP, polar surface area, and H-bond donor counts to optimize bioactivity.

Data Contradiction Resolution

Q. How to address discrepancies in reported biological activity of this compound derivatives?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify confounding variables.

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., 48-hour exposure in HeLa cells) to normalize data.

- Structural Analogues : Synthesize and test derivatives with incremental modifications (e.g., methyl vs. ethyl groups) to isolate pharmacophore contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.